Cas no 1511069-02-5 (1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol)

1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol
- EN300-1865478
- 1511069-02-5
- [1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol
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- Inchi: 1S/C11H13FO2/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3
- InChI Key: VUSDEYSZSZEZHG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1(CO)CC1)OC
Computed Properties
- Exact Mass: 196.08995782g/mol
- Monoisotopic Mass: 196.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 1.9
1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865478-0.05g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1865478-10.0g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1865478-1g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1865478-10g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1865478-5g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1865478-0.25g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1865478-1.0g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1865478-0.1g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1865478-2.5g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1865478-5.0g |
[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanol |
1511069-02-5 | 5g |
$3313.0 | 2023-06-03 |
1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol
Comprehensive Overview of 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 1511069-02-5)
1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 1511069-02-5) is a fluorinated aromatic compound featuring a cyclopropylmethanol moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluoro and methoxy substituents on the phenyl ring enhances its electronic properties, making it valuable for drug discovery programs targeting CNS disorders and inflammation. Researchers are particularly interested in its metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry.
In recent years, the demand for fluorinated building blocks like 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol has surged, driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. The compound's cyclopropyl group contributes to conformational rigidity, a desirable trait for modulating protein-ligand interactions. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting the stringent requirements of preclinical development. Its synthetic route often involves palladium-catalyzed cross-coupling reactions, reflecting trends in green chemistry and atom economy.
The compound's lipophilicity (LogP ~2.3) and hydrogen-bonding capacity make it a candidate for blood-brain barrier penetration, a hot topic in neurodegenerative disease research. Computational studies using molecular docking suggest potential affinity for G-protein-coupled receptors (GPCRs), aligning with current interests in AI-driven drug design. Stability studies under various pH conditions indicate robustness in physiological environments, addressing frequent queries about compound shelf life and storage conditions (-20°C under nitrogen recommended).
From an industrial perspective, 1511069-02-5 exemplifies the growing market for tailor-made intermediates in contract manufacturing. Its scalable synthesis (typically 5-10 kg/batch) responds to the pharmaceutical industry's need for cost-effective API development. The compound's spectral data (IR: 3400 cm-1 for OH stretch; 19F NMR: -118 ppm) provide reliable quality control markers, frequently referenced in patent applications and regulatory submissions.
Environmental considerations surrounding fluorinated compounds have prompted studies on the biodegradability of 1-(5-fluoro-2-methoxyphenyl)cyclopropylmethanol. Recent OECD 301F tests show moderate degradation (42% in 28 days), positioning it favorably compared to persistent polyfluorinated substances (PFAS). This ecological profile makes it relevant to discussions about sustainable chemistry, a major focus in 2023-2024 research grants.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, addressing the pharmaceutical industry's shift toward next-generation therapeutics. The methanol group allows straightforward derivatization to esters or ethers, enabling rapid structure-activity relationship (SAR) exploration. Such flexibility explains its inclusion in several high-throughput screening libraries and fragment-based drug discovery platforms.
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